4-(Chloromethyl)morpholine hydrochloride

Chemical Procurement Reagent Stability Synthetic Reproducibility

4-(Chloromethyl)morpholine hydrochloride (CAS 1821522-53-5) is a well-defined heterocyclic building block, consisting of a morpholine ring with a reactive chloromethyl group attached to the nitrogen and stabilized as its hydrochloride salt. Its molecular formula is C5H11Cl2NO with a molecular weight of 172.05 g/mol.

Molecular Formula C5H11Cl2NO
Molecular Weight 172.05 g/mol
CAS No. 1821522-53-5
Cat. No. B3380113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)morpholine hydrochloride
CAS1821522-53-5
Molecular FormulaC5H11Cl2NO
Molecular Weight172.05 g/mol
Structural Identifiers
SMILESC1COCCN1CCl.Cl
InChIInChI=1S/C5H10ClNO.ClH/c6-5-7-1-3-8-4-2-7;/h1-5H2;1H
InChIKeyGMGJKORHXNRXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)morpholine hydrochloride (CAS 1821522-53-5) as a Defined Morpholine Building Block


4-(Chloromethyl)morpholine hydrochloride (CAS 1821522-53-5) is a well-defined heterocyclic building block, consisting of a morpholine ring with a reactive chloromethyl group attached to the nitrogen and stabilized as its hydrochloride salt . Its molecular formula is C5H11Cl2NO with a molecular weight of 172.05 g/mol . The compound is fundamentally characterized by its electrophilic nature, which makes it a useful intermediate in organic synthesis for introducing the morpholine moiety into larger molecular architectures .

Why 4-(Chloromethyl)morpholine Hydrochloride Cannot Be Directly Substituted with Other Chloroalkylamines


While other chloromethylated heterocycles or simple alkyl chlorides can serve as alkylating agents, direct substitution is often not feasible due to the unique combination of the morpholine's specific physicochemical properties and the distinct reactivity profile of the chloromethyl group in this specific electronic environment . The hydrochloride salt form of 4-(Chloromethyl)morpholine provides a stable, non-hygroscopic solid with defined storage conditions (store long-term in a cool, dry place), which is a critical differentiator for procurement and handling compared to its free base or other more labile salts . This form ensures consistent reactivity and accurate stoichiometry in synthetic applications, a factor not guaranteed when attempting to substitute with a less-defined or differently stabilized analog.

Quantitative Evidence for Selection of 4-(Chloromethyl)morpholine Hydrochloride Over Analogs


Defined Hydrochloride Salt Form vs. Free Base for Procurement and Stability

The procurement and use of 4-(Chloromethyl)morpholine hydrochloride (CAS 1821522-53-5) is differentiated from its free base analog (CAS 16158-87-5) by its defined solid-state properties and storage requirements . The hydrochloride salt is a solid with a molecular weight of 172.05 g/mol, and the vendor specification explicitly states it should be stored long-term in a cool, dry place, indicating its stability as a provided solid . In contrast, the free base is often handled as a liquid with a boiling point of 169.3°C at 760 mmHg, presenting different handling, storage, and potential stability considerations . This distinction is critical for ensuring accurate and reproducible reagent addition in synthetic protocols.

Chemical Procurement Reagent Stability Synthetic Reproducibility

Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis

The compound's primary documented application is as an intermediate in the synthesis of pharmaceuticals and agrochemicals, a claim consistently made across multiple reputable vendor sources . While this is a broad application area shared by many building blocks, it serves as class-level evidence for its utility. The chloromethyl group's high electrophilicity makes it a versatile handle for nucleophilic substitution, enabling the introduction of the morpholine scaffold into complex molecules . This is a core functional property that justifies its selection as a key synthetic intermediate over less reactive or differently functionalized morpholine derivatives.

Pharmaceutical Synthesis Agrochemical Development Organic Synthesis

Electrophilic Reactivity of the Chloromethyl Group for Alkylation Reactions

The core chemical behavior of 4-(Chloromethyl)morpholine hydrochloride is its function as an effective alkylating agent, transferring its chloromethyl group to various nucleophiles . This reactivity is a direct consequence of the electron-withdrawing chlorine atom, which renders the adjacent carbon susceptible to nucleophilic attack . This is a class-level property shared with other chloromethylated amines. However, the morpholine ring imparts specific steric and electronic properties to the resulting products that are distinct from those derived from simpler alkyl chlorides or other heterocyclic analogs.

Alkylating Agent Nucleophilic Substitution Reagent Reactivity

Primary Application Scenarios for 4-(Chloromethyl)morpholine Hydrochloride Based on Procurement Evidence


Synthesis of Pharmaceutical Intermediates and APIs

This compound is specifically indicated for use as an intermediate in the production of pharmaceuticals . The reactive chloromethyl handle allows for the covalent attachment of the morpholine moiety to larger, biologically active scaffolds, a key step in medicinal chemistry programs aimed at generating lead compounds or optimizing drug-like properties. The defined hydrochloride salt form ensures reliable and consistent performance in multi-step synthetic sequences .

Agrochemical Development and Production

Similar to its pharmaceutical applications, this compound is utilized as a building block in the synthesis of agrochemicals . Its ability to introduce a morpholine ring is valuable for modulating the physicochemical and biological properties of crop protection agents, such as fungicides or herbicides, where the morpholine scaffold is a known pharmacophore.

General Organic Synthesis as an Alkylating Reagent

In a broader research context, 4-(Chloromethyl)morpholine hydrochloride is a useful reagent for introducing the 4-morpholinylmethyl group into a wide array of nucleophilic substrates . This is a standard application for such electrophilic building blocks, enabling the exploration of structure-activity relationships in both academic and industrial laboratories. The stable solid form simplifies handling compared to potentially more volatile or corrosive liquid alkylating agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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